molecular formula C11H15ClFN B1449705 1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 1439896-38-4

1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No. B1449705
M. Wt: 215.69 g/mol
InChI Key: OQJVCQKQTMEBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is an organic compound with the CAS Number: 1439896-38-4 . It has a molecular weight of 215.7 . The compound appears as a powder and is typically stored at a temperature of 4 °C .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-fluorobenzyl)cyclobutan-1-amine hydrochloride . The InChI code is 1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11(13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H . The InChI key is OQJVCQKQTMEBGQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 215.7 . The storage temperature for this compound is 4 °C .

Scientific Research Applications

Synthesis and Characterization

The scientific research surrounding 1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride primarily focuses on its synthesis and potential applications in various fields. While the exact compound was not directly found, related research indicates significant interest in cyclobutane derivatives for their versatile applications, including medicinal chemistry and material science.

  • Chemical Synthesis and Analytical Characterization : The synthesis and analytical characterization of cyclobutane derivatives, such as those related to research chemicals, provide foundational knowledge for understanding the chemical properties and potential applications of 1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride. These studies involve identifying compounds through chromatographic and spectroscopic methods, highlighting the importance of accurate identification for further research applications (McLaughlin et al., 2016).

  • Cyclobutane Functionalization : The development of synthetic methods for polysubstituted aminocyclobutanes, aiming at high diastereo- and enantioselectivity, is crucial for producing biologically active compounds. This research underscores the value of cyclobutane derivatives in synthesizing complex molecules with potential therapeutic applications (Feng et al., 2019).

  • Antidepressive Activity Study : The investigation into compounds with a similar structure, focusing on their antidepressant activities, suggests potential pharmaceutical applications. Such research is vital for identifying new therapeutic agents and understanding the biological activity of cyclobutane derivatives (Yuan, 2012).

  • Medicinal Chemistry Applications : The synthesis of protected 2-aminocyclobutanones demonstrates the utility of cyclobutane derivatives as synthons for developing inhibitors of specific enzymes. This approach is critical for medicinal chemistry, offering pathways to novel drug discovery and development (Mohammad et al., 2020).

  • Cyclobutane in Drug Design : The efficient synthesis of cyclobutane-containing compounds as VLA-4 antagonists highlights the role of cyclobutane derivatives in designing new drugs. Such studies demonstrate the cyclobutane ring's potential in creating bioactive molecules with specific therapeutic targets (Brand et al., 2003).

Safety And Hazards

The safety data for this product is currently unavailable online . For more assistance, it is recommended to request an SDS or contact customer service at the provider .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11(13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJVCQKQTMEBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride

CAS RN

1439896-38-4
Record name Cyclobutanamine, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
Reactant of Route 2
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
Reactant of Route 3
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
Reactant of Route 4
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
Reactant of Route 5
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride
Reactant of Route 6
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.